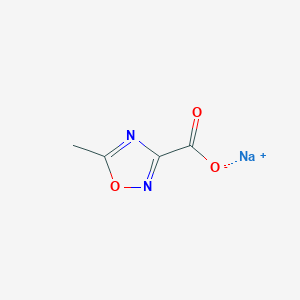

Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate

Description

Properties

IUPAC Name |

sodium;5-methyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3.Na/c1-2-5-3(4(7)8)6-9-2;/h1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBFNSGIXBNGRR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for 1,2,4-Oxadiazole Derivatives

The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions of appropriate hydrazide or amidoxime precursors with carboxylic acid derivatives or related electrophiles. Key synthetic approaches include:

- Cyclodehydration of carboxylic acid hydrazides using dehydrating agents such as phosphorus oxychloride (POCl3), sulfuric acid, or phosphonium salts.

- Reaction of amidoximes with acyl chlorides or orthoesters followed by cyclization.

- 1,3-Dipolar cycloaddition reactions involving nitriles and ketones in the presence of metal salts.

These general methods are adapted specifically for the target compound, sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate.

Preparation via Hydrazide Intermediate and Cyclization

One common route begins with the synthesis of a key hydrazide intermediate, followed by cyclization to form the oxadiazole ring:

- Step 1: Hydrazide Formation

Methyl 3-methyl-1,2,4-oxadiazole-3-carboxylate derivatives are prepared by reacting methyl esters with hydrazine monohydrate to yield the corresponding hydrazide. For example, 4-methoxybenzoic acid methyl ester reacts with hydrazine monohydrate at elevated temperatures (~120 °C) to afford the hydrazide intermediate. - Step 2: Cyclization

The hydrazide is then cyclized using reagents such as triethyl orthoacetate under heating (120–140 °C) to form the 1,2,4-oxadiazole ring. The reaction is followed by hydrolysis and neutralization with sodium carbonate to yield the sodium carboxylate salt form.

This method provides good yields and is adaptable for industrial scale synthesis.

Synthesis Using Acylation and Rearrangement of Tetrazole Intermediates

A patented synthetic route involves the preparation of 5-substituted tetrazole intermediates, selective acylation, and subsequent rearrangement:

- Step 1: Preparation of 5-substituted-1H-tetrazole

Dialkyl oxalate reacts with hydrazine hydrate to form monoalkyl oxalate hydrazide, which is further acylated with fatty acid anhydride to yield 2-hydrazide-monoalkyl oxalate. - Step 2: Selective Acylation

The 5-substituted tetrazole undergoes selective acylation at the N-2 position using monoalkyl oxalyl chloride, an expensive but effective reagent, at 60–65 °C for about 1 hour. - Step 3: Rearrangement to Oxadiazole

The acylated intermediate rearranges with nitrogen gas evolution to form the 5-alkyl-1,3,4-oxadiazole-2-carboxylic acid alkyl ester, which can be converted to the sodium salt by neutralization.

This method avoids highly toxic reagents, offers high yields, and is suitable for industrial production.

Iron(III) Nitrate-Mediated Cyclization of Ketones and Nitriles

An efficient one-pot synthesis of 1,2,4-oxadiazole derivatives involves the reaction of ketones with nitriles in the presence of iron(III) nitrate as an oxidant and catalyst:

- Ketones such as acetophenone react with acetonitrile in acetonitrile solvent at 80 °C with iron(III) nitrate.

- The reaction proceeds via 1,3-dipolar cycloaddition and oxidative cyclization to yield 3-benzoyl-5-methyl-1,2,4-oxadiazole derivatives.

- Yields vary with reagent ratios and reaction times, with optimized conditions giving up to 95% yield.

Though this method is demonstrated for related oxadiazole derivatives, it can be adapted for this compound by appropriate choice of nitriles and ketones.

| Example | Acetophenone (mmol) | Acetonitrile (mL) | Fe(NO3)3 (mmol) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5.0 | 4.5 | 1.0 | 18 | 95 |

| 2 | 4.0 | 4.5 | 1.0 | 18 | 72 |

| 3 | 7.5 | 4.5 | 1.0 | 18 | 94 |

Multi-Step Synthesis from Substituted Benzohydrazides

A five-step synthesis starting from 2-hydroxybenzoic acid involves:

- Esterification to methyl ester.

- Hydrazinolysis to form 2-hydroxybenzohydrazide.

- Acetylation to protect the hydrazide.

- Protection of hydroxyl group by alkylation (e.g., with bromomethyl cyclopropane).

- Intramolecular dehydration-cyclization using triphenylphosphine and triethylamine at 100 °C to form the 1,3,4-oxadiazole ring.

Though this method targets 1,3,4-oxadiazole derivatives, the cyclization and protection strategies are relevant for preparing oxadiazole carboxylates, including sodium salts.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazide Cyclization | Hydrazide formation → Cyclization with orthoesters | Hydrazine monohydrate, triethyl orthoacetate, heat | Good yield, scalable | Requires heating, multiple steps |

| Tetrazole Acylation & Rearrangement | Tetrazole synthesis → Selective acylation → Rearrangement | Dialkyl oxalate, hydrazine, oxalyl chloride, heat | Avoids toxic reagents, high yield | Uses expensive oxalyl chloride |

| Iron(III) Nitrate Cyclization | Ketone + nitrile + Fe(NO3)3, heat | Acetophenone, acetonitrile, iron(III) nitrate | One-pot, high yield | Limited to compatible ketones/nitriles |

| Multi-step Benzohydrazide Route | Esterification → Hydrazinolysis → Acetylation → Protection → Cyclization | Triphenylphosphine, triethylamine, bromomethyl cyclopropane | Versatile, confirmed by NMR | Multi-step, complex protection |

Research Findings and Notes

- The tetrazole acylation route is industrially favorable due to avoidance of highly toxic reagents and good overall yield.

- Cyclization using hydrazide intermediates and orthoesters is a classical and reliable method, adaptable for various substituents.

- Iron(III) nitrate-mediated cyclization offers a novel catalytic approach with excellent yields but requires careful selection of substrates.

- Protection strategies in multi-step syntheses allow for selective functional group manipulation, useful in complex molecule preparation.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, such as nitro-oxadiazoles.

Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring is substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Sodium dichloroisocyanurate (SDCI) is commonly used as an oxidizing agent.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic conditions.

Major Products Formed:

Oxidation: Nitro-oxadiazoles

Reduction: Reduced heterocyclic compounds

Substitution: Substituted oxadiazole derivatives

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Numerous studies have highlighted the potential of sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate and its derivatives as anticancer agents. The oxadiazole moiety has been identified as a significant scaffold for developing potent anticancer drugs. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines. A study demonstrated that certain 5-substituted oxadiazoles exhibited significant growth inhibition against multiple cancer types, including breast and colon cancers, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Neuroprotective Properties

Research indicates that compounds containing the oxadiazole structure may possess neuroprotective effects. Specifically, this compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease. The compound has been linked to inhibiting tau protein aggregation, a hallmark of Alzheimer's pathology . This suggests its utility in developing therapies aimed at tauopathies.

Anti-inflammatory and Antidiabetic Effects

Beyond anticancer properties, this compound derivatives have also been evaluated for anti-inflammatory and antidiabetic activities. A study synthesized a series of oxadiazole derivatives that were screened for their ability to inhibit inflammatory pathways and manage blood glucose levels in diabetic models . These findings indicate a broader therapeutic potential for this compound in managing chronic diseases.

Material Science Applications

Photo-sensitizers and Liquid Crystals

In material science, this compound is being investigated for its properties as a photo-sensitizer and in the development of liquid crystal materials. The unique electronic properties associated with oxadiazole compounds make them suitable candidates for applications in organic electronics and photonic devices . Their ability to absorb light and convert it into usable energy is particularly valuable in solar cell technology.

Synthesis and Characterization

The synthesis of this compound typically involves multistep chemical reactions starting from readily available precursors. Methods include the condensation of amidoximes with acid chlorides or anhydrides to yield various oxadiazole derivatives . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Data Table: Anticancer Activity of Oxadiazole Derivatives

Mechanism of Action

The mechanism of action of Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and proteins involved in microbial metabolism and replication.

Pathways Involved: It inhibits the activity of key enzymes, such as succinate dehydrogenase (SDH), leading to the disruption of metabolic pathways and accumulation of reactive oxygen species (ROS).

Comparison with Similar Compounds

Research Findings and Trends

- Receptor Binding Optimization : Modifications at the oxadiazole 3-position (carboxylate vs. ester) significantly impact receptor selectivity. Ionic groups enhance solubility and bioavailability for CNS-targeted drugs .

- Cost and Availability : The sodium salt is priced higher (539 CNY/g) than its ethyl ester counterpart (217 CNY/g), reflecting its specialized pharmaceutical applications .

Biological Activity

Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate is a member of the 1,2,4-oxadiazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in antimicrobial therapy, cancer treatment, and as a biochemical modulator. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

this compound primarily interacts with various enzymes and proteins through hydrogen bonding facilitated by its nitrogen and oxygen atoms. This interaction can influence several biochemical pathways:

- Histone Deacetylases (HDACs) : The compound may inhibit HDACs, affecting gene expression and cellular processes related to cancer progression.

- Oxidative Stress Response : It enhances the activity of enzymes like superoxide dismutase and catalase, providing a protective effect against oxidative damage.

Biochemical Pathways

The compound is involved in multiple metabolic pathways, including interactions with cytochrome P450 enzymes that are crucial for drug metabolism. Its ability to modulate enzyme activity suggests potential therapeutic applications in pharmacology.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study focusing on gastrointestinal pathogens, modified analogues maintained antimicrobial activity while reducing permeability to protect beneficial microbiota . The minimum inhibitory concentration (MIC) against C. difficile was found to be comparable to established treatments like vancomycin .

Anticancer Potential

A comprehensive study evaluated the cytotoxic effects of various 1,2,4-oxadiazole derivatives against cancer cell lines. This compound showed promising results with IC50 values indicating potent activity against leukemia and breast cancer cell lines . Flow cytometry assays confirmed its role as an apoptosis inducer in these cells.

Oxidative Stress Modulation

The compound's ability to enhance antioxidant enzyme activities has been documented. It activates signaling pathways that lead to increased expression of genes involved in oxidative stress response. This mechanism is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Dosage Effects and Stability

In animal models, the effects of this compound vary with dosage:

- Low Doses : Beneficial effects include enhanced antioxidant defenses.

- High Doses : Potential toxicity or adverse effects may occur if not carefully monitored.

The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate, and how are intermediates characterized?

- Methodological Answer : A common route involves saponification of ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (CAS 40699-38-5) using sodium hydroxide. The ethyl ester precursor is synthesized via cyclocondensation of acylhydrazides with carbethoxyformimidate, followed by purification via recrystallization . Key intermediates are characterized using H/C NMR and IR spectroscopy to confirm ester group conversion to the carboxylate salt. Elemental analysis validates purity (>95%) .

Q. How is the compound structurally confirmed, and what analytical techniques are prioritized?

- Methodological Answer : Single-crystal X-ray diffraction is critical for unambiguous structural confirmation, as demonstrated for related oxadiazole derivatives (e.g., 5-methyl-1,2-oxazole-3-carboxylic acid in ). Spectroscopic techniques include:

- NMR : Chemical shifts for the oxadiazole ring protons (δ 8.1–8.3 ppm) and carboxylate group (δ 170–175 ppm in C).

- IR : Absorbance at 1650–1700 cm (C=O stretch) and 1250–1300 cm (C-O of carboxylate) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The 5-methyl-1,2,4-oxadiazole-3-carboxylate moiety serves as a bioisostere for ester or amide groups in drug design. For example, it is incorporated into thiazole derivatives (e.g., LY3372689 in ) to enhance metabolic stability and binding affinity for enzyme targets. Its sodium salt improves aqueous solubility for in vitro assays .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of oxadiazole ring formation?

- Methodological Answer : Regioselectivity is controlled by the sequence of reactant addition and catalyst choice. For example, cyclization of N-cyanoimidates with hydroxylamine hydrochloride in the presence of triethylamine yields 5-substituted oxadiazoles, while altering the order favors 3-substituted isomers. Kinetic studies (e.g., via H NMR monitoring) and DFT calculations identify transition states favoring the 1,2,4-oxadiazole configuration .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) simulations model the carboxylate group’s nucleophilicity. Fukui indices and Molecular Electrostatic Potential (MEP) maps highlight reactive sites at the oxadiazole C-3 and carboxylate oxygen. These predictions align with experimental observations of alkylation at C-3 in toluene under basic conditions .

Q. How can contradictions in reported synthesis yields be resolved through mechanistic studies?

- Methodological Answer : Discrepancies in yields (e.g., 70–95% for ester saponification) arise from residual moisture or incomplete neutralization. Mechanistic studies using in situ pH monitoring and kinetic profiling optimize reaction conditions. For example, maintaining pH >12 during saponification ensures complete conversion, while quenching with HCl precipitates the sodium salt .

Data Contradictions and Resolution

- Synthesis Routes : describes recyclization under acetic anhydride to form 1,3,4-oxadiazoles, conflicting with 1,2,4-oxadiazole synthesis. Resolution involves verifying reaction conditions (e.g., nitrating agents in favor 1,2,4 isomers) .

- Stability : While lists the potassium salt as stable at room temperature, sodium salts may require desiccation. Thermogravimetric Analysis (TGA) under nitrogen confirms decomposition temperatures (>200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.